molecular formula C10H13NO B13080853 4-[Amino(cyclopropyl)methyl]phenol

4-[Amino(cyclopropyl)methyl]phenol

Cat. No.: B13080853
M. Wt: 163.22 g/mol
InChI Key: DEQTVSNEVTUFLS-UHFFFAOYSA-N
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Description

4-[Amino(cyclopropyl)methyl]phenol is an organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino(cyclopropyl)methyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a cyclopropylmethylamine. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[Amino(cyclopropyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenol.

Scientific Research Applications

4-[Amino(cyclopropyl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Amino(cyclopropyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can engage in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Shares the phenol and amino groups but lacks the cyclopropylmethyl moiety.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the phenol ring.

Uniqueness

4-[Amino(cyclopropyl)methyl]phenol is unique due to the presence of both the cyclopropylmethyl and phenol groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]phenol

InChI

InChI=1S/C10H13NO/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2,11H2

InChI Key

DEQTVSNEVTUFLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)O)N

Origin of Product

United States

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